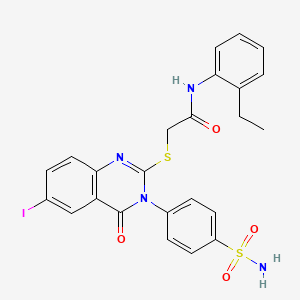
Caix/caxii-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caix/caxii-IN-1 is a compound that targets carbonic anhydrase IX and carbonic anhydrase XII, which are transmembrane proteins associated with cancer progression. These proteins play a crucial role in pH regulation and are often overexpressed in various cancer types, particularly in hypoxic tumor microenvironments .
Métodos De Preparación
Industrial Production Methods: Industrial production of Caix/caxii-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of specialized equipment and techniques to handle the compound safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Caix/caxii-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Aplicaciones Científicas De Investigación
Caix/caxii-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the catalytic properties of carbonic anhydrase IX and carbonic anhydrase XII.
Biology: Helps in understanding the role of these enzymes in cellular processes and their regulation under hypoxic conditions.
Medicine: Investigated as a potential therapeutic agent for targeting cancer cells that overexpress carbonic anhydrase IX and carbonic anhydrase XII.
Industry: May have applications in the development of diagnostic tools and treatments for cancer .
Mecanismo De Acción
Caix/caxii-IN-1 exerts its effects by inhibiting the activity of carbonic anhydrase IX and carbonic anhydrase XII. These enzymes are involved in the regulation of pH in cells, particularly in the acidic microenvironment of tumors. By inhibiting these enzymes, this compound disrupts the pH balance, leading to reduced cancer cell survival and proliferation .
Molecular Targets and Pathways: The primary molecular targets of this compound are carbonic anhydrase IX and carbonic anhydrase XII. The inhibition of these enzymes affects various pathways, including those involved in cellular adhesion, migration, and survival .
Comparación Con Compuestos Similares
Caix/caxii-IN-1 is unique in its dual targeting of carbonic anhydrase IX and carbonic anhydrase XII. Similar compounds include:
SLC-0111: A selective inhibitor of carbonic anhydrase IX.
N-3500: An impermeant sulfonamide inhibitor that targets carbonic anhydrase IX
These compounds differ in their specificity and mechanism of action, with this compound offering a broader inhibition profile by targeting both carbonic anhydrase IX and carbonic anhydrase XII .
Propiedades
Fórmula molecular |
C24H21IN4O4S2 |
|---|---|
Peso molecular |
620.5 g/mol |
Nombre IUPAC |
N-(2-ethylphenyl)-2-[6-iodo-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H21IN4O4S2/c1-2-15-5-3-4-6-20(15)27-22(30)14-34-24-28-21-12-7-16(25)13-19(21)23(31)29(24)17-8-10-18(11-9-17)35(26,32)33/h3-13H,2,14H2,1H3,(H,27,30)(H2,26,32,33) |
Clave InChI |
KBHINLUAWWNHMW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


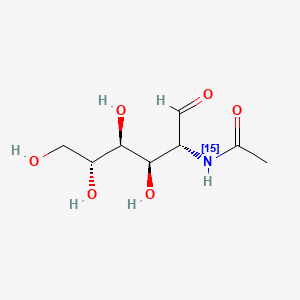
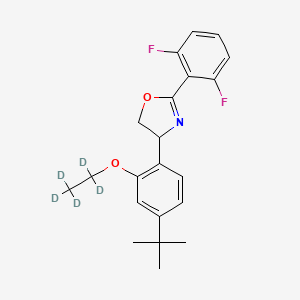

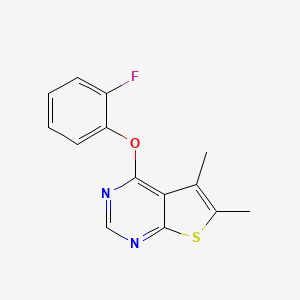
![[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
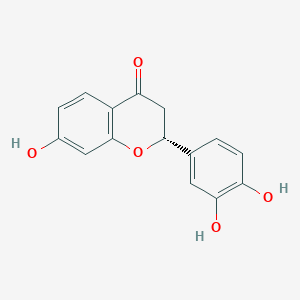
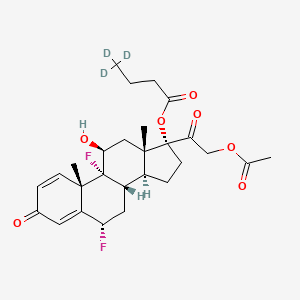

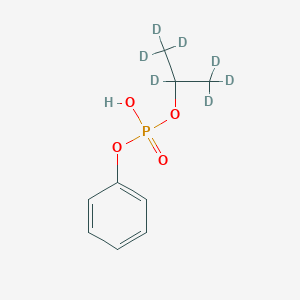
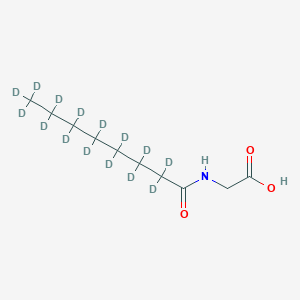

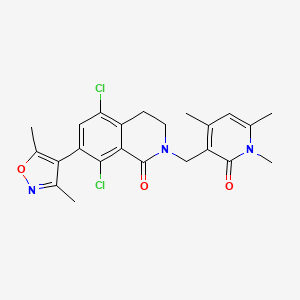

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
